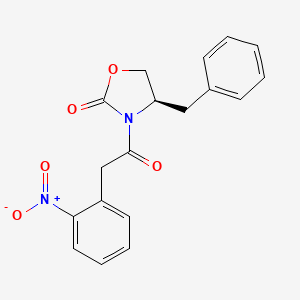
tert-Butyl 2-allyl-4-oxopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-allyl-4-oxopiperidine-1-carboxylate is a chemical compound belonging to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an allyl group, and a 4-oxopiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-allyl-4-oxopiperidine-1-carboxylate typically involves the allylation of tert-butyl 4-oxopiperidine-1-carboxylate. One common method involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with butyllithium (BuLi) in the presence of N,N’-dimethylpropylene urea, followed by treatment with allyl bromide. This reaction yields tert-butyl 3-allyl-4-oxopiperidine-1-carboxylates in 50-80% yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-allyl-4-oxopiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) to yield the corresponding ketone.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles under suitable conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Substitution: Allyl bromide in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Reduction: tert-Butyl 2-allyl-4-hydroxypiperidine-1-carboxylate.
Oxidation: this compound.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 2-allyl-4-oxopiperidine-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various piperidine derivatives, which are important in medicinal chemistry.
Medicinal Chemistry: Piperidine derivatives are known for their pharmacological activities, and this compound can be used in the development of new drugs.
Material Science:
Mechanism of Action
The mechanism of action of tert-butyl 2-allyl-4-oxopiperidine-1-carboxylate is not well-documented. its derivatives are known to interact with various molecular targets and pathways. For example, piperidine derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of ion channels .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-oxopiperidine-1-carboxylate: Lacks the allyl group but shares the piperidine and tert-butyl moieties.
tert-Butyl 3-allyl-4-hydroxypiperidine-1-carboxylate: Similar structure with a hydroxyl group instead of a ketone.
tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate: Contains a bromine atom instead of an allyl group.
Uniqueness
tert-Butyl 2-allyl-4-oxopiperidine-1-carboxylate is unique due to the presence of both an allyl group and a 4-oxopiperidine moiety. This combination provides distinct reactivity and potential for diverse chemical transformations compared to its analogs .
Properties
Molecular Formula |
C13H21NO3 |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 4-oxo-2-prop-2-enylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-5-6-10-9-11(15)7-8-14(10)12(16)17-13(2,3)4/h5,10H,1,6-9H2,2-4H3 |
InChI Key |
UYFQIJQUASHBEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


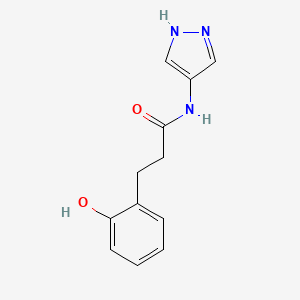

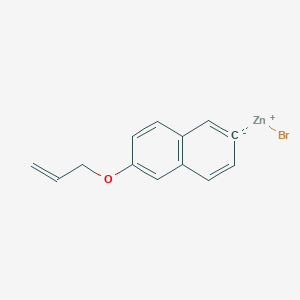
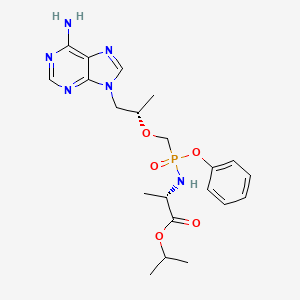
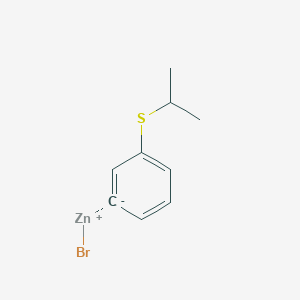
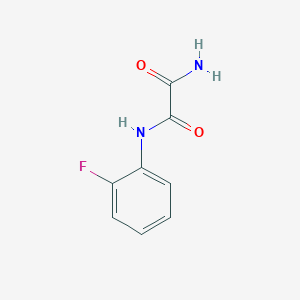

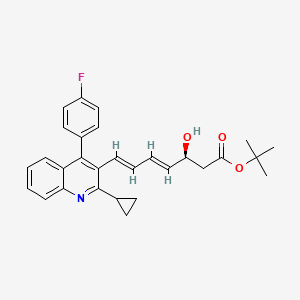
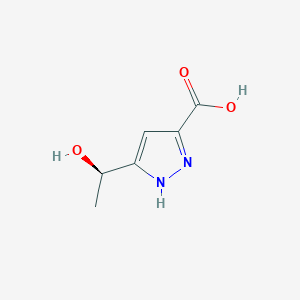
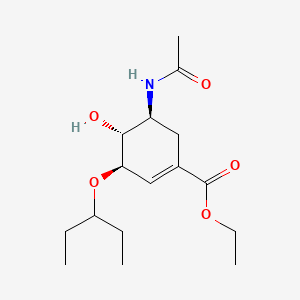
![tert-Butyl ((1R,3S)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B14888504.png)
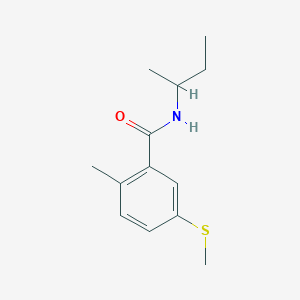
![1-Ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14888507.png)
